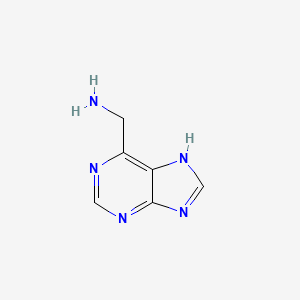
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclohexanone with hydrazine derivatives in the presence of a suitable catalyst and solvent. For instance, the condensation of 2-benzylidenecyclohexanone with hydrazine hydrate in ethanol can yield the desired tetrahydroindazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating inflammatory and infectious diseases.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application, but common pathways include inhibition of cyclooxygenase enzymes and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Another tetrahydroindazole derivative with a carboxylate group.
3-phenyl-4,5,6,7-tetrahydro-2H-indazole: A derivative with a phenyl group at the 3-position.
Uniqueness: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole |
InChI |
InChI=1S/C9H14N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h7H,2-6H2,1H3 |
Clave InChI |
ANWGMXGFWQIXKT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)

![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)

![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)

![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)

![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)

